N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(19-13-16-5-3-4-6-18(16)27-19)14-22-21(23)12-9-15-7-10-17(11-8-15)28(2,24)25/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRSCPQUBUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the Cu(I)-catalyzed coupling of N-tosylhydrazone with o-hydroxy or o-amino phenylacetylene, followed by further functionalization steps . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may exhibit anticancer effects by binding to estrogen receptors and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methylsulfonyl indole-benzimidazole derivatives
- Ethylsulfonyl indole-benzimidazole derivatives
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-tumor, antibacterial, and other pharmacological properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzofuran ring, which is known for its diverse biological activities. The presence of methoxyethyl and methylsulfonyl groups enhances its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 375.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The benzofuran moiety is known to modulate enzyme activities and receptor functions, leading to significant biological effects:
- Enzyme Inhibition : Compounds containing benzofuran structures have been shown to inhibit enzymes related to cancer progression and bacterial resistance.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and apoptosis.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 | |
| Compound 33 | A2780 (Ovarian) | 11 | |
| Compound X | K-562 (Leukemia) | 10 |
The mechanism behind this activity often involves the induction of apoptosis in tumor cells, as well as the inhibition of angiogenesis.
Antibacterial Activity
Benzofuran derivatives have also shown promising antibacterial properties. Studies reveal that certain compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics:
These findings suggest that the benzofuran structure can enhance the efficacy of antibacterial agents through various mechanisms, including disruption of bacterial cell walls and inhibition of protein synthesis.
Case Studies
- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Compounds demonstrated MIC values ranging from 2 μg/mL to 8 μg/mL, indicating strong potential for treating tuberculosis infections .
- Antifungal Activity : Several studies have reported the antifungal efficacy of benzofuran derivatives against Candida species, with IC50 values as low as 0.03 μM for some compounds . This highlights the versatility of benzofuran-based compounds in addressing a range of infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substitution Patterns : The presence of hydroxyl or methoxy groups at specific positions on the benzofuran ring significantly enhances cytotoxicity.
- Functional Group Variations : Variations in the sulfonamide group can alter the compound's interaction with target enzymes, impacting its overall efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Formation of the benzofuran-2-ylmethoxyethyl intermediate via Lewis acid-promoted cascade reactions (e.g., using BF₃·Et₂O) to generate Michael acceptors .
- Step 2 : Coupling with the methylsulfonylphenyl propanamide moiety under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol gradients) to improve yield .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methoxy, benzofuran, and methylsulfonyl groups (e.g., δ 3.2–3.4 ppm for methoxy; δ 7.8–8.1 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In-Vitro Screening :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays (e.g., IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC₅₀ values .
- Key Parameters : Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on benzofuran or methylsulfonyl groups) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Benzofuran Modifications : Replace the methoxy group with halogens (e.g., fluorine) to enhance lipophilicity and blood-brain barrier penetration .
- Methylsulfonyl Group : Compare with sulfonamide or sulfonic acid derivatives to assess binding affinity to target proteins (e.g., COX-2) .
- Case Study : Analogues with fluorinated benzofuran showed 2.3-fold higher cytotoxicity in glioblastoma models .
Q. What mechanistic insights explain contradictory data in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?
- Hypothesis Testing :
- Molecular Docking : Simulate binding modes using AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
- Kinetic Studies : Perform time-dependent inhibition assays to differentiate competitive vs. allosteric mechanisms .
- Resolution : Contradictions may arise from assay conditions (e.g., pH, cofactors); standardize protocols across labs .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- In-Silico Tools :
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic reactions .
- Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental solubility/permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
